molecular formula C16H23BN2O2 B6168466 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1551418-07-5

1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B6168466
CAS No.: 1551418-07-5
M. Wt: 286.2
InChI Key:
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Description

1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an indazole core. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a borylation reaction. This involves the reaction of the indazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

    Reduction: The compound can undergo reduction reactions to modify the indazole core or the propyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases such as potassium carbonate or cesium carbonate, typically in solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Modified indazole derivatives.

    Substitution: Various aryl or vinyl indazole derivatives.

Scientific Research Applications

1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole depends on its application:

    In Drug Discovery: The compound may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and modulating cellular signaling pathways.

    In Material Science: The boronic ester group can undergo reversible covalent bonding with diols, making it useful in the design of responsive materials and sensors.

Comparison with Similar Compounds

Similar Compounds

    1-propyl-5-bromo-1H-indazole: Similar indazole core but with a bromine substituent instead of the boronic ester.

    1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar boronic ester group but with a pyrazole core instead of indazole.

    1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine: Similar boronic ester group but with a pyridine core.

Uniqueness

1-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its combination of an indazole core with a boronic ester group. This combination provides a versatile platform for further functionalization and application in various fields, making it a valuable compound in both academic and industrial research.

Properties

CAS No.

1551418-07-5

Molecular Formula

C16H23BN2O2

Molecular Weight

286.2

Purity

95

Origin of Product

United States

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